8-CPT-AM
8-CPT-AM
8-CPT-AM is a selective activator of Epac.
Brand Name:
Vulcanchem
CAS No.:
1152197-23-3
VCID:
VC0516418
InChI:
InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
SMILES:
CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Molecular Formula:
C20H21ClN5O8PS
Molecular Weight:
557.9
8-CPT-AM
CAS No.: 1152197-23-3
Inhibitors
VCID: VC0516418
Molecular Formula: C20H21ClN5O8PS
Molecular Weight: 557.9
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1152197-23-3 |
---|---|
Product Name | 8-CPT-AM |
Molecular Formula | C20H21ClN5O8PS |
Molecular Weight | 557.9 |
IUPAC Name | [(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |
Standard InChI | InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 |
Standard InChIKey | FZMWUFYPEVDWPA-SILPBKOMSA-N |
SMILES | CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |
Appearance | Solid powder |
Description | 8-CPT-AM is a selective activator of Epac. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 007AM; 007 AM; 007-AM; 8 CPT-AM; 8-CPT AM; 8-CPT-AM |
Reference | 1: Laudette M, Coluccia A, Sainte-Marie Y, Solari A, Fazal L, Sicard P, Silvestri R, Mialet-Perez J, Pons S, Ghaleh B, Blondeau JP, Lezoualc'h F. Identification of a pharmacological inhibitor of Epac1 that protects the heart against acute and chronic models of cardiac stress. Cardiovasc Res. 2019 Mar 14. pii: cvz076. doi: 10.1093/cvr/cvz076. [Epub ahead of print] PubMed PMID: 30873562. 2: Liu Y, Schneider MF. Opposing HDAC4 nuclear fluxes due to phosphorylation by β-adrenergic activated protein kinase A or by activity or Epac activated CaMKII in skeletal muscle fibres. J Physiol. 2013 Jul 15;591(14):3605-23. doi: 10.1113/jphysiol.2013.256263. Epub 2013 May 7. PubMed PMID: 23652597; PubMed Central PMCID: PMC3731617. 3: Brette F, Blandin E, Simard C, Guinamard R, Sallé L. Epac activator critically regulates action potential duration by decreasing potassium current in rat adult ventricle. J Mol Cell Cardiol. 2013 Apr;57:96-105. doi: 10.1016/j.yjmcc.2013.01.012. Epub 2013 Jan 30. PubMed PMID: 23376036. 4: Chang CW, Chang GD, Chen H. A novel cyclic AMP/Epac1/CaMKI signaling cascade promotes GCM1 desumoylation and placental cell fusion. Mol Cell Biol. 2011 Sep;31(18):3820-31. doi: 10.1128/MCB.05582-11. Epub 2011 Jul 26. PubMed PMID: 21791615; PubMed Central PMCID: PMC3165715. |
PubChem Compound | 90488978 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume